![molecular formula C21H24N6O3S B2685157 6-[[5-(2-(环庚烷-1-基)-2-氧代乙基)硫醚-4-苯基-1,2,4-噻二唑-3-基]甲基]-1H-嘧啶-2,4-二酮 CAS No. 852046-53-8](/img/structure/B2685157.png)

6-[[5-(2-(环庚烷-1-基)-2-氧代乙基)硫醚-4-苯基-1,2,4-噻二唑-3-基]甲基]-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

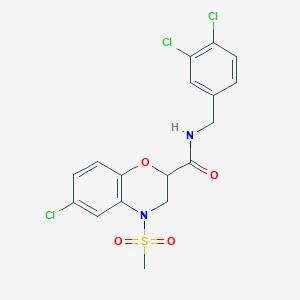

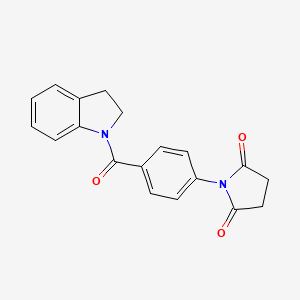

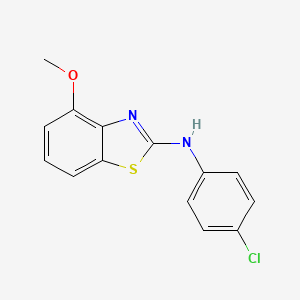

The compound is a complex organic molecule that includes several notable functional groups, including a 1,2,4-triazole ring and an imidazole ring . These types of compounds are often used in medicinal chemistry due to their broad range of chemical and biological properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the 1,2,4-triazole ring are known to exhibit multidirectional biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Cancer Therapy: Targeting TRK Inhibition

Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation and overexpression of TRKs are associated with various cancers. Researchers have synthesized 38 pyrazolo [3,4-b]pyridine derivatives, including compound C03, which inhibits TRKA activity. Notably, C03 demonstrated an IC50 value of 56 nM and effectively suppressed the proliferation of the Km-12 cell line. Its selectivity for the MCF-7 cell line and HUVEC cell line further highlights its potential as a TRK inhibitor .

Plasma Stability Assessment

Compound C03 exhibits excellent plasma stability, with a half-life (t1/2) exceeding 289.1 minutes. This stability is crucial for drug development, ensuring effective pharmacokinetics and sustained therapeutic effects .

Cytochrome P450 (CYP) Isoform Interaction

C03’s interaction with cytochrome P450 (CYP) isoforms was evaluated. Notably, it showed low inhibitory activity against CYP2C9, a critical enzyme involved in drug metabolism. Understanding CYP interactions is essential for predicting potential drug-drug interactions and optimizing therapeutic regimens .

Structural Biology and Drug Design

Researchers have used scaffold hopping and computer-aided drug design to synthesize C03 and related derivatives. Investigating the binding interactions between C03 and TRKs at the molecular level provides insights for designing more potent and selective inhibitors .

Neurological Disorders: Modulating TRK Signaling

Given TRKs’ role in neural development and function, compounds like C03 may hold promise for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Further studies are needed to explore their neuroprotective effects .

Drug Repurposing and Beyond

Beyond cancer, researchers are exploring C03’s potential in other therapeutic areas. Its unique chemical scaffold and TRK inhibitory activity make it an attractive candidate for drug repurposing or as a starting point for novel drug development .

作用机制

The mechanism of action would depend on the specific use of the compound. For example, many imidazole and 1,2,4-triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

属性

IUPAC Name |

6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c28-18-13-15(22-20(30)23-18)12-17-24-25-21(27(17)16-8-4-3-5-9-16)31-14-19(29)26-10-6-1-2-7-11-26/h3-5,8-9,13H,1-2,6-7,10-12,14H2,(H2,22,23,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRXKYCVDXXROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2685075.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)

![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)